Cas no 118043-69-9 (7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-)

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]- structure
118043-69-9 structure
Product Name:7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-
Numero CAS:118043-69-9
MF:C11H13N5O3
MW:263.252621412277
CID:144302
PubChem ID:452482
Update Time:2025-04-19

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-
    • 4-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile
    • 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-
    • 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
    • 118043-69-9
    • SCHEMBL10388748
    • CHEMBL50879
    • DTXSID50152003
    • 7-CN-7-deaza-acycloA
    • 4-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
    • 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 4-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-
    • VDFKVPHKTHDMBO-UHFFFAOYSA-N
    • 4-Amino-5-cyano-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine
    • 4-Amino-5-cyano-7-((1,3-dihydroxy-2-propoxy)methyl)pyrrolo(2,3-d)pyrimidine
    • Inchi: 1S/C11H13N5O3/c12-1-7-2-16(6-19-8(3-17)4-18)11-9(7)10(13)14-5-15-11/h2,5,8,17-18H,3-4,6H2,(H2,13,14,15)
    • Chiave InChI: VDFKVPHKTHDMBO-UHFFFAOYSA-N
    • Sorrisi: O(C(CO)CO)CN1C=C(C#N)C2=C(N)N=CN=C12

Proprietà calcolate

  • Massa esatta: 263.10199
  • Massa monoisotopica: 263.102
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 5
  • Complessità: 343
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.4
  • Superficie polare topologica: 130Ų

Proprietà sperimentali

  • Densità: 1.57
  • Punto di ebollizione: 629.7°C at 760 mmHg
  • Punto di infiammabilità: 334.7°C
  • Indice di rifrazione: 1.705
  • PSA: 130.21
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd